7-Chloroquinoline Hydrazones vs. Pyridine, Benzothiazole, and Imidazole Hydrazones in the NCI-60 Cancer Panel
In a 2023 head-to-head study across four heterocyclic hydrazone series evaluated in the NCI-60 human tumor cell line panel, 7-chloroquinoline-derived hydrazones were the most active scaffold class. Ten 7-chloroquinoline hydrazones advanced to 5-dose testing; five (compounds 13, 16, 20, 23, 25) achieved submicromolar GI50 values, with hydrazone 16 reaching 120 nM against SR leukemic cells . By contrast, dihydroimidazole hydrazones (3–5) were completely inactive, and aryl-only hydrazones (1, 2) failed to achieve effective growth inhibition . Within the 7-chloroquinoline series, replacement of the indole B-ring with aryl units (hydrazones 6 and 7) retained micromolar-range activity but diminished potency compared to indole-hydrazones 16 and 23 . Direct comparison on SR leukemia cells: hydrazone 6 (3-chloro-4-methoxyphenyl) GI50 = 0.7 µM vs. hydrazone 7 (4-hydroxy-3,5-dimethoxyphenyl) GI50 = 1.9 µM .
| Evidence Dimension | Cancer cell growth inhibition (GI50) |
|---|---|
| Target Compound Data | 7-Chloroquinoline hydrazone 16: GI50 = 120 nM (SR leukemia); hydrazone 23: submicromolar across multiple lines; hydrazone 6: GI50 = 0.7 µM (SR leukemia) |
| Comparator Or Baseline | Pyridine hydrazones: largely inactive; benzothiazole hydrazones: inferior to 7-Cl-quinoline; imidazole hydrazones (3–5): completely inactive; aryl-only hydrazones (1, 2): failed effective inhibition |
| Quantified Difference | 7-Chloroquinoline hydrazones: submicromolar GI50 (down to 120 nM); non-quinoline heterocycle hydrazones: inactive or >10 µM; dihydroimidazole series: no activity detected |
| Conditions | NCI-60 human tumor cell line panel, 5-dose in vitro screen, 60 cell lines across 9 tumor types |
Why This Matters
For procurement decisions in anticancer drug discovery, the 7-chloroquinoline-2-carbaldehyde scaffold is the only aldehyde precursor that yields hydrazones with demonstrated submicromolar-to-nanomolar potency across the NCI-60 panel, whereas pyridine, benzothiazole, and imidazole carbaldehyde precursors fail to produce active congeners.
- [1] Peptanariu, D., et al. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals 2023, 16(5), 691. Table 2 and SAR Discussion. View Source
